molecular formula C20H10BrCl3N2O2 B11545400 4-bromo-2-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-bromo-2-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No. B11545400
M. Wt: 496.6 g/mol
InChI Key: TXSNWXDSMKLMHZ-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with a unique structure that includes multiple halogen atoms and a benzoxazole moiety

Preparation Methods

The synthesis of 4-bromo-2-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorophenylamine and 4-bromo-2-chlorophenol.

    Formation of Benzoxazole: The first step involves the formation of the benzoxazole ring by reacting 2,3-dichlorophenylamine with a suitable aldehyde under acidic conditions.

    Halogenation: The next step involves the halogenation of the phenol ring using bromine and chlorine under controlled conditions.

    Coupling Reaction: Finally, the benzoxazole derivative is coupled with the halogenated phenol using a suitable coupling reagent, such as a palladium catalyst, to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-2-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation and Reduction: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate. Reduction reactions can also be performed using reducing agents like sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-2-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 4-bromo-2-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol include:

    4-bromo-2-chlorophenol: A simpler compound with similar halogenation but lacking the benzoxazole moiety.

    2,3-dichlorophenylamine: A precursor in the synthesis of the target compound.

    Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents.

The uniqueness of this compound lies in its specific combination of halogen atoms and the benzoxazole ring, which imparts distinct chemical and biological properties.

properties

Molecular Formula

C20H10BrCl3N2O2

Molecular Weight

496.6 g/mol

IUPAC Name

4-bromo-2-chloro-6-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H10BrCl3N2O2/c21-11-6-10(19(27)15(23)7-11)9-25-12-4-5-17-16(8-12)26-20(28-17)13-2-1-3-14(22)18(13)24/h1-9,27H

InChI Key

TXSNWXDSMKLMHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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